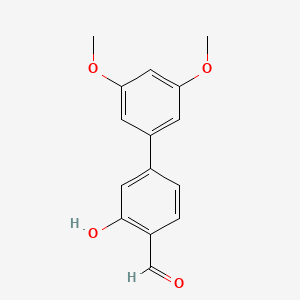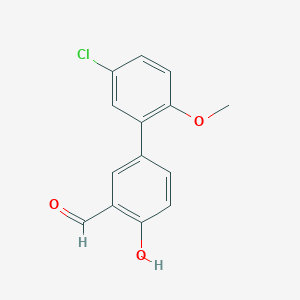
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% (4-Cl-2-MFP) is a chemical compound that has been studied for its potential use in a variety of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents, including methanol and ethanol. 4-Cl-2-MFP has been studied for its ability to act as a catalyst in organic synthesis, and it has also been studied for its potential use in drug development and other medical applications.
Scientific Research Applications
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in a variety of scientific research applications. It has been studied as a catalyst in organic synthesis, and it has also been studied for its potential use in drug development and other medical applications. It has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, and it has also been studied as a potential inhibitor of enzymes involved in the formation of toxic metabolites. Additionally, 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% has been studied for its potential use in the synthesis of other compounds, including pharmaceuticals and other chemicals.
Mechanism of Action
The exact mechanism of action of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and the formation of toxic metabolites. It is thought that the compound binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that the compound may have anti-inflammatory and antioxidant effects. Additionally, it has been suggested that the compound may have anti-cancer effects and may be useful in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% for laboratory experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of the compound in certain experiments.
Future Directions
There are a number of potential future directions for the study of 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other medical applications. Additionally, further studies into the compound’s potential use as a catalyst in organic synthesis and its potential use in the synthesis of other compounds, including pharmaceuticals and other chemicals, should be conducted. Finally, further studies into the compound’s safety and toxicity should be conducted in order to ensure its safe use in laboratory experiments.
Synthesis Methods
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-chloro-2-methoxybenzaldehyde with p-toluenesulfonic acid in aqueous dimethylformamide (DMF), which yields the desired product in a yield of 95%. The second step involves the reaction of the product from the first step with potassium hydroxide in methanol, which yields 6-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% in a yield of 95%.
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-7-10(15)5-6-11(13)12-4-2-3-9(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMUQUZDIFXZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685267 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261995-85-0 |
Source


|
| Record name | 4'-Chloro-2-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)





![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)


